Phyllanthin

Description

This compound has been reported in Phyllanthus amarus, Phyllanthus urinaria, and other organisms with data available.

Properties

IUPAC Name |

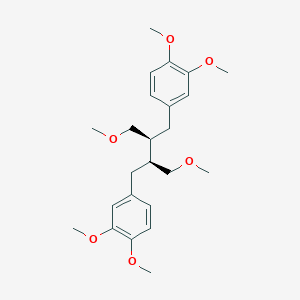

4-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-25-15-19(11-17-7-9-21(27-3)23(13-17)29-5)20(16-26-2)12-18-8-10-22(28-4)24(14-18)30-6/h7-10,13-14,19-20H,11-12,15-16H2,1-6H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLQGJQSLUYUBF-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C=C2)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC(=C(C=C2)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319088 | |

| Record name | Phyllanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-88-9 | |

| Record name | Phyllanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10351-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phyllanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phyllanthin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=619043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phyllanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYLLANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75O1TFF47Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Phyllanthin Biosynthesis Pathway in Phyllanthus amarus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the phyllanthin biosynthesis pathway in Phyllanthus amarus. It includes a proposed pathway, quantitative data on this compound content, detailed experimental protocols for its analysis, and visual diagrams to facilitate comprehension.

Introduction

Phyllanthus amarus Schum. & Thonn. is a plant of the Euphorbiaceae family, renowned in traditional medicine for its therapeutic properties, particularly its hepatoprotective effects.[1][2] The primary bioactive lignans responsible for these effects are this compound and hypothis compound.[3] Understanding the biosynthetic pathway of these compounds is crucial for optimizing their production through biotechnological approaches and for the development of novel therapeutics. Lignans in P. amarus are synthesized via the shikimic acid and phenylpropanoid pathways.[3][4] While the complete enzymatic sequence leading to this compound is still under investigation, significant progress has been made in identifying the precursor molecules and the key enzymatic steps involved.

Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which converts L-phenylalanine into various phenolic compounds. The proposed pathway leading to this compound is outlined below. It is important to note that while the initial steps are well-established in lignan biosynthesis, the specific enzymes and intermediates in the latter stages of this compound formation in P. amarus are the subject of ongoing research.

The biosynthesis begins with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce coniferyl alcohol, a key monolignol precursor. Two molecules of coniferyl alcohol are then coupled to form pinoresinol. This crucial step is often mediated by dirigent proteins (DIRs), which control the stereochemistry of the product, and laccases or peroxidases that catalyze the radical formation. Pinoresinol is subsequently reduced to lariciresinol and then to secoisolariciresinol by the action of pinoresinol-lariciresinol reductases (PLRs). Transcriptomic studies of P. amarus have identified genes encoding for pinoresinol reductase, suggesting the presence of this pathway. The final steps, converting secoisolariciresinol to this compound, are less clear but are hypothesized to involve a series of oxidations, methylations, and cyclizations, likely catalyzed by cytochrome P450 monooxygenases and O-methyltransferases.

Quantitative Data

The concentration of this compound and related lignans in P. amarus can vary depending on the plant part, geographical location, and analytical method used. The following tables summarize quantitative data from various studies.

Table 1: this compound and Hypothis compound Content in Different Phyllanthus Species

| Species | Plant Part | This compound (% w/w) | Hypothis compound (% w/w) | Analytical Method | Reference |

| P. amarus | Whole Plant | 0.75 | 0.28 | HPLC | |

| P. amarus | Whole Plant | 0.34 | 0.12 | HPLC | |

| P. amarus | Whole Plant | 0.33 | 0.10 | HPLC | |

| P. amarus | Leaves | ~0.6 | ~0.06 | GC-MS | |

| P. fraternus | Leaves | Low concentration | Not detected | HPTLC | |

| P. maderaspatensis | Leaves | Low concentration | Not detected | HPTLC | |

| P. virgatus | Leaves | Low concentration | Not detected | HPTLC | |

| P. urinaria | Leaves | Traces | Not detected | HPTLC | |

| P. debilis | Leaves | Not detected | Not detected | HPTLC |

Table 2: Quantitative Analysis of Lignans in P. niruri L. by HPLC

| Lignan | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | 33.553 | 0.45 | 1.40 |

| Hypothis compound | 35.805 | 0.25 | 0.80 |

| Niranthin | 50.308 | 0.50 | 1.62 |

| Nirtetralin B | 45.332 | 0.35 | 1.08 |

| Source: Adapted from |

Experimental Protocols

Accurate quantification of this compound is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed methods.

A general procedure for the extraction of lignans from P. amarus for subsequent analysis is as follows:

-

Sample Preparation: Air-dry the whole plant or specific parts (leaves, stems) of P. amarus at room temperature and then pulverize the dried material into a fine powder.

-

Extraction:

-

Maceration: Extract the powdered plant material (e.g., 1 g) with methanol (e.g., 3 x 10 mL), with each extraction lasting for 10 hours at room temperature.

-

Soxhlet Extraction: Alternatively, perform Soxhlet extraction with a suitable solvent like methanol.

-

-

Filtration and Concentration: Combine the extracts and filter them. Evaporate the solvent under a vacuum to obtain the crude extract.

-

Sample Solution Preparation: Reconstitute a known amount of the dried extract in a specific volume of methanol (e.g., 1 mL) to prepare the sample solution for chromatographic analysis. Filter the solution through a 0.45 µm syringe filter before injection.

The following protocol is a representative example of an HPLC method for the quantification of this compound and hypothis compound:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 or a Cyano column.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH 2.8) and acetonitrile (e.g., 83:17 v/v).

-

Flow Rate: A typical flow rate is 1.9 mL/min.

-

Detection: UV detection at a wavelength of 230 nm.

-

Injection Volume: 10 µL of the sample and standard solutions.

-

Standard Preparation: Prepare a stock solution of pure this compound and hypothis compound in methanol (e.g., 1000 µg/mL). Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 125, 250, 500, 1000 µg/mL).

-

Quantification: Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas with those of the standards.

HPTLC offers a simpler and more rapid method for quantification.

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

-

Sample Application: Apply the sample and standard solutions as bands on the HPTLC plate using an automated applicator.

-

Mobile Phase: A mixture of hexane, acetone, and ethyl acetate (e.g., 74:12:8 v/v/v).

-

Development: Develop the plate in a chromatographic chamber until the solvent front reaches a certain distance.

-

Visualization: After drying the plate, visualize the spots by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) and heating.

-

Densitometric Analysis: Scan the plate with a TLC scanner at a specific wavelength (e.g., 580 nm after derivatization) to quantify the analytes based on the peak areas.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from P. amarus.

Conclusion

The biosynthesis of this compound in Phyllanthus amarus is a complex process originating from the phenylpropanoid pathway. While the complete pathway is yet to be fully elucidated, the identification of key intermediates and potential enzymes provides a solid foundation for future research. The quantitative data and analytical protocols presented in this guide offer valuable resources for researchers and professionals in natural product chemistry, pharmacology, and drug development, enabling further exploration of this medicinally important compound. Continued research, particularly in the areas of genomics and enzymology, will be instrumental in unraveling the remaining steps of the this compound biosynthesis pathway.

References

- 1. scialert.net [scialert.net]

- 2. This compound biosynthesis in Phyllanthus amarus: Schum and Thonn growing at different altitudes | Semantic Scholar [semanticscholar.org]

- 3. impactfactor.org [impactfactor.org]

- 4. Pharmacological activities and mechanisms of action of hypothis compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era: Discovery and Isolation of Novel Phyllanthin Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The intricate molecular architecture of natural products has long been a source of inspiration for the development of novel therapeutics. Among these, phyllanthin, a lignan isolated from plants of the Phyllanthus genus, has garnered significant attention for its diverse pharmacological activities.[1][2] This technical guide delves into the discovery and isolation of novel this compound derivatives, offering a comprehensive overview of their biological evaluation, experimental protocols, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the quest for new therapeutic agents.

From Plant to Potent Derivative: A Journey of Discovery

The genus Phyllanthus, comprising over 600 species of shrubs, trees, and herbs, is a rich reservoir of bioactive lignans, including this compound, hypothis compound, and nirtetraline.[1][2][3] These compounds have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects. The quest for enhanced therapeutic efficacy and improved pharmacokinetic profiles has driven the semi-synthesis of novel this compound derivatives.

A notable advancement in this field is the development of this compound oxadiazole derivatives. These semi-synthetic compounds have shown promising neuroprotective effects against scopolamine-induced neurotoxicity in neuroblastoma-2a (N2A) cells. The therapeutic potential of these derivatives underscores the importance of continued exploration of this compound as a scaffold for drug discovery.

Quantitative Bioactivity Profile of this compound and Its Derivatives

The biological evaluation of novel this compound derivatives has yielded significant quantitative data, providing a basis for structure-activity relationship (SAR) studies and lead optimization. The following table summarizes the key findings from various studies.

| Compound/Derivative | Biological Activity | Assay System | Key Findings | Reference |

| This compound | Neuroprotective | Scopolamine-injured N2A cells | Inhibited ROS production and improved mitochondrial membrane potential (MMP). | |

| This compound | Antioxidant | DPPH Assay | IC50 value of 3.12 ± 0.26 µg/ml. | |

| This compound | Antioxidant | ABTS Assay | IC50 value of 19.98±0.09 μg/ml. | |

| This compound Oxadiazole Derivative (Compound 21) | Neuroprotective | Scopolamine-injured N2A cells | Showed potential neuroprotective effects by inhibiting ROS production and improving MMP. Predicted to bind to human NADPH-oxidase 5 enzyme. | |

| This compound Oxadiazole Derivative (Compound 31) | Neuroprotective | Scopolamine-injured N2A cells | Demonstrated potential neuroprotective effects by inhibiting ROS production and improving MMP. Predicted to bind to human NADPH-oxidase 5 enzyme. | |

| Nirtetraline | Neuroprotective | Scopolamine-injured N2A cells | Exhibited potential neuroprotective effects. | |

| Hypothis compound | Neuroprotective | Scopolamine-injured N2A cells | Showed potential neuroprotective effects. |

Experimental Protocols: A Guide to Isolation and Analysis

The successful isolation and characterization of this compound and its derivatives rely on a series of well-defined experimental protocols. This section provides a detailed overview of the key methodologies employed.

Extraction of this compound from Phyllanthus amarus

A common method for extracting this compound involves Soxhlet extraction of the dried plant material.

-

Plant Material: 100 gm of powdered Phyllanthus amarus.

-

Solvent: Methanol.

-

Apparatus: Soxhlet apparatus.

-

Procedure:

-

The powdered plant material is exhaustively extracted with methanol at room temperature.

-

The plant extract is collected and filtered through Whatman No. 1 filter paper.

-

The extract is then concentrated for further purification.

-

Isolation and Purification of this compound

Column chromatography followed by Preparative Thin Layer Chromatography (PTLC) is a widely used technique for the isolation and purification of this compound.

-

Column Chromatography:

-

Adsorbent: Silica gel.

-

Column Dimensions: 40 cm height, 1 cm internal diameter.

-

Solvent System: Hexane: Ethyl acetate (97:3).

-

Elution Rate: 30 drops per minute.

-

Sample Loading: 1:30 ratio of sample size to adsorbent amount.

-

Fraction Collection: Sequential collection of 4 ml fractions.

-

-

Preparative Thin Layer Chromatography (PTLC):

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

-

Solvent System: Hexane: Toluene: Ethyl acetate (2:2:1 v/v/v).

-

Detection: The developed plates are observed under UV light (254 nm). This compound appears as a blue fluorescent spot.

-

Recovery: The silica gel containing the this compound band is scraped, and the compound is eluted with methanol.

-

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is used to confirm the identity and purity of the isolated this compound.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Phenomenex C18 analytical column (250mm X 4.6 m, 5 um, i.d).

-

Mobile Phase: Water and Acetonitrile (40:60).

-

Flow Rate: 0.8 ml/min.

-

Injection Volume: 20 µL.

-

-

High-Performance Thin-Layer Chromatography (HPTLC):

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

-

Mobile Phase: Hexane and ethyl acetate (2:1, v/v).

-

-

Spectroscopic Methods:

-

Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are employed for structural elucidation.

-

Semi-synthesis of this compound Oxadiazole Derivatives

The semi-synthesis of novel derivatives from isolated this compound involves chemical modifications to introduce new functional groups, such as the oxadiazole moiety.

In Vitro Neuroprotection Assays

-

Cell Culture: Neuroblastoma-2a (N2A) cells are used as a model system.

-

Induction of Neurotoxicity: Scopolamine is used to induce neurotoxicity.

-

Reactive Oxygen Species (ROS) Production Assay:

-

Dye: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

Principle: The dye is oxidized by ROS to a fluorescent compound, allowing for quantification of ROS levels.

-

-

Mitochondrial Membrane Potential (MMP) Assay:

-

Dye: JC-1 dye.

-

Principle: This dye exhibits potential-dependent accumulation in mitochondria, allowing for the assessment of mitochondrial health.

-

-

Neuronal Death Evaluation:

-

Dyes: Acridine orange (AO), ethidium bromide (EtBr), and propidium iodide (PI).

-

Principle: These dyes are used to differentiate between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

-

Visualizing the Path to Discovery and Action

To better illustrate the processes and pathways discussed, the following diagrams have been generated using Graphviz.

References

Phyllanthin: A Comprehensive Technical Guide to its Physicochemical Properties and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllanthin is a prominent lignan found in plants of the Phyllanthus genus, notably Phyllanthus amarus. It has garnered significant scientific interest due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its structural elucidation, and a visualization of its known signaling pathway interactions.

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its isolation, characterization, and formulation in drug delivery systems. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₄O₆ | [1] |

| Molecular Weight | 418.53 g/mol | [1] |

| Melting Point | 96.67–97.03 °C | [1][2] |

| Boiling Point | 530.6 ± 50.0 °C (Predicted) | |

| Density | 1.069 g/cm³ (Predicted) | |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous solutions. | |

| Lipophilicity (Log P) | 3.30 ± 0.05 | |

| UV-Vis λmax | 230, 280 nm (in Ethanol) | |

| Thermal Decomposition | Above 200 °C | |

| Stability | Stable in aqueous solution over a pH range of 1.07–10.02 for at least 4 hours. |

Structural Elucidation

The definitive structure of this compound has been determined through a combination of spectroscopic techniques. The following sections detail the experimental protocols commonly employed for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, a suite of 1D and 2D NMR experiments are utilized to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

Experimental Protocol:

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

1D NMR Spectra Acquisition:

-

¹H NMR: The proton spectrum is acquired to determine the chemical shifts, multiplicities, and integration of all proton signals.

-

¹³C NMR: The carbon spectrum is acquired to identify the chemical shifts of all carbon atoms in the molecule.

-

-

2D NMR Spectra Acquisition: A series of 2D NMR experiments are conducted to establish connectivity:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

-

-

Data Processing and Analysis: The acquired data is processed using specialized software. The combination of information from all spectra allows for the unambiguous assignment of all ¹H and ¹³C chemical shifts and the determination of the complete molecular structure, including its stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile. For analysis in biological matrices like plasma, a liquid-liquid extraction is typically performed. For instance, plasma samples can be extracted with tert-butyl methyl ether, followed by evaporation of the organic layer and reconstitution in the mobile phase.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this compound.

-

Data Acquisition:

-

Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to determine the molecular ion peak and its isotopic pattern. For this compound, the protonated molecule [M+H]⁺ is typically observed.

-

Tandem MS (MS/MS): The molecular ion is selected and fragmented in the collision cell of the mass spectrometer. The resulting fragment ions provide valuable structural information. Multiple Reaction Monitoring (MRM) can be used for quantitative analysis, monitoring specific transitions.

-

-

Data Analysis: The accurate mass measurement from a high-resolution mass spectrometer allows for the determination of the elemental composition. The fragmentation pattern is analyzed to confirm the connectivity of different parts of the molecule, corroborating the structure determined by NMR.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown. This is often the most challenging step and can be achieved through slow evaporation of a solvent from a concentrated solution of pure this compound. Solvents such as petroleum ether or ethanol have been used for recrystallization.

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The phase problem is solved using direct methods or other techniques to generate an initial electron density map. An atomic model of this compound is then built into the electron density map and refined against the experimental data to obtain the final, highly accurate three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry.

Signaling Pathway Inhibition

This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. One of the well-documented mechanisms is the downregulation of the lipopolysaccharide (LPS)-induced inflammatory response through the inhibition of the NF-κB, MAPKs, and PI3K-Akt signaling pathways.

Experimental Workflow for Investigating Signaling Pathway Inhibition

The following workflow is typically employed to study the inhibitory effects of this compound on inflammatory signaling pathways in cell culture models, such as macrophages.

This compound's Inhibition of LPS-Induced Inflammatory Signaling

The diagram below illustrates the key points of inhibition by this compound in the LPS-induced inflammatory signaling cascade. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a downstream cascade that leads to the production of pro-inflammatory mediators. This compound has been shown to interfere with multiple steps in this pathway.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties and structural elucidation of this compound. The detailed experimental protocols and the visualization of its interaction with key inflammatory signaling pathways offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The well-characterized nature of this compound, coupled with its significant biological activities, underscores its potential as a lead compound for the development of novel therapeutic agents. Further research into its mechanism of action and clinical efficacy is warranted.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Phyllanthin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllanthin, a principal lignan isolated from plants of the Phyllanthus genus, has garnered significant scientific interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer properties. A thorough understanding of its pharmacokinetic profile and metabolic fate is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, with a focus on data from animal models. We consolidate quantitative pharmacokinetic parameters from various studies, detail the experimental methodologies employed, and visualize key biological processes. This guide aims to serve as a critical resource for researchers in pharmacology, toxicology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound is a bioactive lignan that has been the subject of numerous preclinical studies. Its therapeutic potential is, however, intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Early research has indicated that this compound's bioavailability can be low, posing a challenge for its development as an oral therapeutic.[1] This guide synthesizes the available data to provide a clear picture of how this compound behaves in biological systems, offering insights into strategies to enhance its therapeutic efficacy.

Pharmacokinetics of this compound

The pharmacokinetic properties of this compound have been primarily investigated in rodent models, particularly rats and mice. These studies reveal important information about its rate and extent of absorption, distribution, and elimination.

Pharmacokinetic Parameters in Rats

Oral administration of this compound in rats has been the most studied model. The data consistently show rapid absorption, with the maximum plasma concentration (Cmax) typically reached within a few hours. However, the absolute oral bioavailability is reported to be quite low.[2]

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | t½ (h) | Reference |

| 2.0 | P. amarus extract (PAE) | 11.44 | 0.5 | 18.07 (AUC0-t) | - | [1] |

| 2.0 | PAE - Phospholipid Complex | 31.44 | 1.0 | 41.43 (AUC0-t) | - | [1] |

| 2.5 | Pure Compound | 0.28 ± 0.06 | - | - | - | [3] |

| 5 | Pure Compound | 0.53 ± 0.16 | - | - | - | |

| 10 | Pure Compound | 0.98 ± 0.22 | - | - | - |

Note: '-' indicates data not reported in the cited study. AUC values are presented as reported in the source.

Pharmacokinetic Parameters in Mice

Fewer studies have focused on the pharmacokinetics of this compound in mice. However, available data suggests a similar profile of rapid absorption and elimination.

Table 2: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration

| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | t½ (h) | Reference |

| 2 | Pure Compound | ~150 | ~0.5 | ~300 (AUC0-inf) | ~1.5 | |

| 4 | Pure Compound | ~250 | ~0.5 | ~500 (AUC0-inf) | ~1.5 |

Note: Values are estimated from graphical representations in the cited study and are approximate.

Metabolism of this compound

The metabolic fate of this compound is a critical area of research that is still being elucidated. Understanding how the body processes this lignan is essential for predicting its efficacy and potential for drug-drug interactions.

In Vivo and In Vitro Metabolism

Direct evidence identifying the specific metabolites of this compound in animal models remains limited. However, based on the metabolism of other structurally related plant lignans, it is hypothesized that this compound may undergo transformation by gut microbiota into enterolignans, such as enterodiol and enterolactone. These enterolignans are known to have biological activities of their own.

Further research utilizing techniques like in vitro metabolism studies with liver microsomes is necessary to definitively identify the metabolic pathways of this compound. Such studies would help to characterize the role of cytochrome P450 (CYP) enzymes in its biotransformation.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the pharmacokinetic and metabolism studies of this compound.

Animal Models and Dosing

-

Species: Sprague-Dawley rats and BALB/c or C57BL/6 mice are frequently used.

-

Administration: this compound is typically administered orally via gavage. The compound is often dissolved or suspended in a vehicle such as a solution of carboxymethyl cellulose (CMC).

Sample Collection and Preparation

Blood samples are collected at various time points post-administration to characterize the concentration-time profile of this compound.

References

A Technical Guide to the Semi-synthesis and Biological Evaluation of Phyllanthin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the semi-synthesis of phyllanthin derivatives and a comprehensive analysis of their biological evaluation. This compound, a lignan isolated from plants of the Phyllanthus genus, has garnered significant scientific interest due to its diverse pharmacological activities. This document details the modification of the this compound scaffold to generate novel derivatives and evaluates their potential as therapeutic agents, with a focus on anticancer, anti-inflammatory, neuroprotective, and hepatoprotective activities. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Semi-synthesis of this compound Derivatives

The semi-synthesis of this compound derivatives aims to enhance the potency, selectivity, and pharmacokinetic properties of the parent compound. A key strategy involves the modification of the this compound structure to introduce new pharmacophores. One notable example is the synthesis of this compound oxadiazole derivatives, which has shown promise in the development of neuroprotective agents.[1]

Synthesis of this compound Oxadiazole Derivatives

The synthesis of this compound oxadiazole derivatives is a multi-step process that begins with the isolation of this compound from Phyllanthus amarus. The isolated this compound is then converted to a hydrazide, which subsequently undergoes cyclization to form the 1,3,4-oxadiazole ring. This process allows for the introduction of various substituents on the oxadiazole ring, leading to a library of derivatives for biological screening.[1]

Biological Evaluation of this compound and its Derivatives

This compound and its semi-synthetic derivatives have been evaluated for a range of biological activities. The following sections summarize the key findings in the areas of anticancer, anti-inflammatory, neuroprotective, and hepatoprotective effects.

Anticancer Activity

This compound and its related lignan, hypothis compound, have demonstrated cytotoxic activity against various cancer cell lines. Notably, their efficacy is enhanced in multidrug-resistant (MDR) cancer cells, suggesting a potential role in overcoming chemoresistance.[2][3] The anticancer mechanism of this compound and its derivatives often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[1]

Table 1: Anticancer Activity of this compound and Hypothis compound

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | MCF-7 (Breast Cancer) | 73.4 ± 2.1 | |

| This compound | MCF-7/ADR (Resistant Breast Cancer) | 29.5 ± 0.9 | |

| Hypothis compound | MCF-7 (Breast Cancer) | 74.2 ± 1.5 | |

| Hypothis compound | MCF-7/ADR (Resistant Breast Cancer) | 58.7 ± 1.2 | |

| This compound | A549 (Lung Cancer) | > 50 | |

| Hypothis compound | A549 (Lung Cancer) | 0.228 | |

| This compound | SMMC-7721 (Hepatocellular Carcinoma) | > 50 | |

| Hypothis compound | SMMC-7721 (Hepatocellular Carcinoma) | 0.181 | |

| This compound | MGC-803 (Gastric Cancer) | > 50 | |

| Hypothis compound | MGC-803 (Gastric Cancer) | 0.184 |

Anticancer Signaling Pathways of this compound

This compound and its derivatives exert their anticancer effects by modulating several critical signaling pathways. One of the key mechanisms is the interference with the SIRT1/Akt pathway, which is involved in cell survival and chemoresistance. By inhibiting this pathway, this compound derivatives can promote apoptosis in cancer cells. Furthermore, they have been shown to suppress the N-cadherin/β-catenin signaling axis, which plays a crucial role in epithelial-mesenchymal transition (EMT) and metastasis.

Caption: this compound's inhibition of the PI3K/Akt/SIRT1 and NF-κB signaling pathways.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound and its derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Phyllanthus Extracts

| Extract/Compound | Assay | IC50/EC50 | Reference |

| P. simplex Ethanolic Extract | DPPH radical scavenging | 102.22 µg/mL | |

| P. simplex Ethanolic Extract | Hydroxyl radical scavenging | 171.49 µg/mL | |

| P. simplex Ethanolic Extract | Superoxide radical scavenging | 24.73 µg/mL |

Anti-inflammatory Signaling Pathways of this compound

The anti-inflammatory effects of this compound are mediated through the downregulation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways. By inhibiting these pathways, this compound reduces the expression of pro-inflammatory cytokines and enzymes such as COX-2.

Caption: this compound's inhibition of LPS-induced inflammatory signaling pathways.

Neuroprotective Activity

Oxidative stress plays a significant role in the pathogenesis of neurodegenerative diseases. This compound and its semi-synthetic derivatives, particularly oxadiazole derivatives, have shown potential as neuroprotective agents by mitigating oxidative stress and improving mitochondrial function in neuronal cells.

Table 3: Neuroprotective Activity of this compound and Derivatives

| Compound | Assay | Activity | Reference |

| This compound | ROS production in scopolamine-induced N2A cells | Inhibition | |

| This compound | Mitochondrial membrane potential (MMP) improvement in scopolamine-induced N2A cells | Improvement | |

| This compound Oxadiazole Derivative 21 | ROS production in scopolamine-induced N2A cells | Potent Inhibition | |

| This compound Oxadiazole Derivative 21 | MMP improvement in scopolamine-induced N2A cells | Potent Improvement | |

| This compound Oxadiazole Derivative 31 | ROS production in scopolamine-induced N2A cells | Potent Inhibition | |

| This compound Oxadiazole Derivative 31 | MMP improvement in scopolamine-induced N2A cells | Potent Improvement |

Neuroprotective Signaling Pathway of this compound Derivatives

The neuroprotective effects of this compound derivatives are linked to their ability to counteract oxidative stress. They achieve this by inhibiting the production of reactive oxygen species (ROS) and preserving the mitochondrial membrane potential (MMP). In silico studies suggest that these derivatives may bind to and inhibit enzymes like NADPH-oxidase, a major source of cellular ROS.

Caption: Neuroprotective mechanism of this compound derivatives against scopolamine-induced oxidative stress.

Hepatoprotective Activity

The liver-protective effects of Phyllanthus species are well-documented in traditional medicine. This compound and related compounds contribute significantly to this activity by protecting hepatocytes from toxin-induced damage.

Table 4: Hepatoprotective Activity of Phyllanthus Extracts

| Extract | Cell Line | Toxin | EC50 (µg/mL) | Reference |

| P. polyphyllus (Methanol) | HepG2 | t-BH | 12 | |

| P. emblica (Methanol) | HepG2 | t-BH | 19 | |

| P. indofischeri (Methanol) | HepG2 | t-BH | 28 | |

| P. urinaria | HepG2 | t-BH | 72 | |

| Silymarin (Standard) | HepG2 | t-BH | 32 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Semi-synthesis of this compound Oxadiazole Derivatives

Materials: Isolated this compound, hydrazine hydrate, carbon disulfide, potassium hydroxide, substituted aromatic acids, phosphorus oxychloride.

Procedure:

-

Synthesis of this compound Hydrazide: this compound is refluxed with hydrazine hydrate in ethanol to yield this compound hydrazide.

-

Synthesis of 5-(substituted)-1,3,4-oxadiazole-2-thiol: The this compound hydrazide is refluxed with carbon disulfide and potassium hydroxide in ethanol.

-

Synthesis of 2-(5-(substituted)-1,3,4-oxadiazol-2-ylthio)acetohydrazide: The product from the previous step is reacted with ethyl chloroacetate followed by hydrazine hydrate.

-

Synthesis of N'-substituted-2-(5-(substituted)-1,3,4-oxadiazol-2-ylthio)acetohydrazide: The resulting hydrazide is then reacted with various substituted aromatic acids in the presence of phosphorus oxychloride to yield the final this compound oxadiazole derivatives.

Anticancer Activity - MTT Assay

Materials: Human cancer cell lines (e.g., MCF-7, A549), DMEM/RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates.

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound derivatives for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity - Nitric Oxide (NO) Assay

Materials: RAW 264.7 macrophage cells, DMEM medium, FBS, penicillin-streptomycin, lipopolysaccharide (LPS), Griess reagent.

Procedure:

-

Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate and treated with this compound derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Griess Reaction: An equal volume of Griess reagent is added to the supernatant and incubated for 10 minutes at room temperature.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

NO Concentration Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve.

Neuroprotective Activity - ROS Production Assay

Materials: Neuro-2a (N2A) cells, DMEM medium, FBS, penicillin-streptomycin, scopolamine, 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

Procedure:

-

Cell Seeding and Treatment: N2A cells are seeded in a 96-well black plate and treated with this compound derivatives for 24 hours, followed by co-treatment with scopolamine for another 24 hours.

-

DCFDA Staining: The cells are incubated with DCFDA (10 µM) for 30 minutes.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Hepatoprotective Activity - t-BH Induced Cytotoxicity Assay

Materials: HepG2 cells, MEM medium, FBS, penicillin-streptomycin, tert-butyl hydroperoxide (t-BH), MTT.

Procedure:

-

Cell Seeding and Treatment: HepG2 cells are seeded in a 96-well plate and treated with this compound derivatives for 24 hours.

-

Toxin Induction: The cells are then exposed to t-BH (200 µM) for 3 hours.

-

Cell Viability Assessment: Cell viability is determined using the MTT assay as described in section 3.2.

-

EC50 Calculation: The effective concentration of the compound that provides 50% protection against t-BH induced cytotoxicity (EC50) is calculated.

Conclusion

This technical guide highlights the significant potential of this compound and its semi-synthetic derivatives as a source of novel therapeutic agents. The ability to chemically modify the this compound scaffold opens up avenues for developing compounds with enhanced biological activities and improved pharmacological profiles. The data presented herein demonstrates the promising anticancer, anti-inflammatory, neuroprotective, and hepatoprotective properties of these compounds. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of natural product-based drug discovery and development. Further structure-activity relationship studies are warranted to optimize the therapeutic potential of this compound derivatives.

References

Phyllanthin's Modulatory Effects on NF-κB, MAPK, and PI3K-Akt Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllanthin, a principal lignan isolated from plants of the Phyllanthus genus, has garnered significant scientific attention for its diverse pharmacological activities, most notably its potent anti-inflammatory properties. This technical guide delves into the molecular mechanisms underpinning this compound's effects, focusing on its intricate interplay with three critical intracellular signaling pathways: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)-Akt. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades to facilitate further research and drug development endeavors.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The NF-κB, MAPK, and PI3K-Akt signaling pathways are central regulators of the inflammatory process, controlling the expression of a vast array of pro-inflammatory genes. This compound has emerged as a promising natural compound that can modulate these pathways, thereby attenuating inflammatory responses. This guide synthesizes the current understanding of this compound's mechanism of action on these key signaling networks.

This compound's Impact on Key Signaling Pathways

This compound exerts its anti-inflammatory effects by intervening at multiple points within the NF-κB, MAPK, and PI3K-Akt signaling cascades. The primary mechanism involves the inhibition of phosphorylation of key signaling intermediates, which in turn prevents the activation of downstream transcription factors and the subsequent expression of pro-inflammatory mediators.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-1β.

This compound has been shown to significantly downregulate the phosphorylation of IκBα, NF-κB p65, and IKKα/β.[1][2] This inhibitory action prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB. Furthermore, this compound has been observed to downregulate the expression of upstream signaling molecules, including Toll-like receptor 4 (TLR4) and Myeloid differentiation primary response 88 (MyD88), which are essential for the activation of the NF-κB pathway in response to LPS.[3]

The MAPK Signaling Pathway

The MAPK family, comprising extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis, in addition to inflammation. The activation of these kinases via a cascade of phosphorylation events leads to the activation of various transcription factors, including AP-1 (Activator Protein-1), which collaborates with NF-κB to promote the expression of inflammatory genes.

Research demonstrates that this compound effectively suppresses the activation of JNK, ERK, and p38 MAPK in a concentration-dependent manner. By inhibiting the phosphorylation of these key kinases, this compound disrupts the MAPK signaling cascade, leading to a reduction in the expression of downstream inflammatory targets.

The PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a critical signaling route that governs cell survival, growth, and proliferation. Dysregulation of this pathway is frequently associated with cancer and inflammatory diseases. Akt, a serine/threonine kinase, is a central node in this pathway. Its activation through phosphorylation promotes cell survival and can also contribute to the activation of NF-κB.

This compound has been shown to suppress the phosphorylation of Akt in a concentration-dependent manner, thereby inhibiting the PI3K-Akt signaling pathway. This action not only contributes to its anti-inflammatory effects but also suggests a potential role for this compound in cancer chemoprevention and therapy.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound and Phyllanthus amarus extract on inflammatory markers.

Table 1: Inhibitory Effects of Phyllanthus amarus Extract on Pro-inflammatory Mediators

| Mediator | IC50 Value (µg/mL) | Cell Line | Stimulant | Reference |

| TNF-α | 16.12 | U937 Macrophages | LPS | |

| IL-1β | 7.13 | U937 Macrophages | LPS |

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 Value (µM) | Duration | Reference |

| MCF-7 (Breast Cancer) | 73.4 ± 2.1 | 72h | |

| MCF-7/DOX (Resistant Breast Cancer) | 65.69 ± 8.11 | 48h |

Note: The IC50 values for the direct inhibition of phosphorylation of specific signaling proteins by pure this compound are not consistently reported in the abstracts of the surveyed literature. This data is likely available within the full-text articles.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the effects of this compound on the NF-κB, MAPK, and PI3K-Akt signaling pathways.

Cell Culture and Treatment

-

Cell Line: U937 human monocytic cells are a common model for studying inflammation.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation: To differentiate U937 monocytes into macrophage-like cells, they are often treated with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Treatment: Differentiated cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time, depending on the specific endpoint being measured.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect and quantify the levels of specific proteins and their phosphorylated forms.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-Akt, Akt).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their total protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

-

Sample Collection: After cell treatment, the culture medium is collected and centrifuged to remove any cellular debris.

-

ELISA Protocol: The concentrations of cytokines such as TNF-α and IL-1β in the supernatant are measured using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations, and the concentrations of the cytokines in the samples are determined by interpolating from the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure the mRNA expression levels of pro-inflammatory genes.

-

RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation reagent (e.g., TRIzol).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for target genes (e.g., TNF-α, IL-1β, COX-2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the signaling pathways and this compound's points of intervention.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's inhibition of the MAPK signaling pathway.

Caption: this compound's inhibition of the PI3K-Akt signaling pathway.

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases due to its ability to concurrently inhibit the NF-κB, MAPK, and PI3K-Akt signaling pathways. The existing body of research provides a strong foundation for its mechanism of action. Future research should focus on obtaining more detailed quantitative data, such as the direct IC50 values of pure this compound on the phosphorylation of key signaling proteins. Furthermore, in vivo studies and clinical trials are necessary to validate these in vitro findings and to assess the safety and efficacy of this compound in a clinical setting. The development of this compound-based therapeutics could offer a novel and effective strategy for the management of a wide range of inflammatory conditions.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. This compound from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Phyllanthin in Plant Extracts by HPLC-PDA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllanthin, a prominent lignan found in plants of the Phyllanthus genus, is recognized for its significant hepatoprotective properties. Accurate and reliable quantification of this compound in plant extracts is crucial for the standardization of herbal formulations and for quality control in drug development. This application note details a robust High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method for the precise quantification of this compound.

Principle

This method utilizes reversed-phase chromatography to separate this compound from other components in a plant extract. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. A Photodiode Array (PDA) detector is employed for the detection and quantification of this compound by measuring its absorbance at a specific wavelength, typically around 230 nm. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from known concentrations of a this compound standard.

Experimental Workflow

Caption: Workflow for this compound Quantification.

Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water

-

Orthophosphoric acid

-

Phosphate buffer

-

Syringe filters (0.45 µm)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

Photodiode Array (PDA) detector

-

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Volumetric flasks and pipettes

Experimental Protocols

Standard Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in HPLC grade methanol and make up the volume to the mark.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 125 µg/mL to 500 µg/mL.[1]

Sample Preparation (Plant Extract)

-

Extraction: Accurately weigh 2.0 g of pulverized, dried plant material and place it in a 50 mL conical flask.[2] Add 20 mL of petroleum ether and extract for 30 minutes in an ultrasonic bath.[2] Repeat the extraction process three times.[2]

-

Concentration: Combine the extracts and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 5 mL of methanol.

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

The following table summarizes typical HPLC-PDA conditions for this compound analysis.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Thermo Hypersil Gold C18 (2.1 x 250 mm, 5 µm) | Waters C18 Spherisorb S10 ODS2 (250 x 4.6 mm, 10 µm) | Waters X-Bridge C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (55:45, v/v) | Methanol:Water (70:30, v/v) | Gradient: 5 mM ammonium acetate in 10% methanol and acetonitrile |

| Flow Rate | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |

| Column Temp. | 30°C | Ambient | Not specified |

| Injection Vol. | 10 µL | 10 µL | Not specified |

| Detection λ | 230 nm | 220 nm | 220 nm and 274 nm |

| Run Time | 60 min | Not specified | Not specified |

Method Validation Parameters

The developed HPLC-PDA method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below from various studies.

| Parameter | Study 1 | Study 2 | Study 3 |

| Linearity Range | 1.4 - 21360.0 µg/mL | 0 - 1000 mcg/ml | 2.36‒11.8 µ g/band (HPTLC) |

| Correlation Coeff. (r²) | >0.999 | Linear | 0.9924 (HPTLC) |

| LOD | S/N ratio of 3:1 | 0.532 µ g/band (HPTLC) | 0.75 μg/mL |

| LOQ | S/N ratio of 10:1 | 1.612 µ g/band (HPTLC) | 3.00 μg/mL |

| Precision (RSD%) | < 4% (Stability) | Intraday: 0.38–1.32, Interday: 0.45–1.77 | CV 1.6% |

| Accuracy (Recovery %) | Not specified | Not specified | 100.4% |

Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Sample Analysis: Inject the prepared plant extract sample and record the peak area of the this compound peak.

-

Quantification: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, retention time, theoretical plates, and tailing factor.

Conclusion

The HPLC-PDA method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in plant extracts. Proper method validation is essential to ensure the quality and reliability of the results. This method is well-suited for quality control applications in the herbal and pharmaceutical industries.

References

Application Notes and Protocols: In Vitro Determination of Phyllanthin's Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Phyllanthin, a lignan found in plants of the Phyllanthus genus, using various in vitro assays. The protocols detailed below are foundational for screening and characterizing the anti-cancer properties of this compound and its derivatives.

Overview of this compound's Cytotoxic Activity

This compound has demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis and modulation of key cellular signaling pathways that govern cell survival, proliferation, and inflammation.[2][3][4] Understanding these mechanisms is crucial for the development of this compound as a potential therapeutic agent.

Quantitative Analysis of this compound's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values of this compound and related extracts in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MCF-7 | Breast Cancer | 73.4 ± 2.1 | SRB | [1] |

| MDA-MB-231 | Breast Cancer | 32.2 ± 1.17 (µg/mL) | Not Specified | |

| MOLT-4 | Leukemia | 25 | MTT |

Table 2: IC50 Values of Phyllanthus Extracts in Human Cancer Cell Lines

| Cell Line | Cancer Type | Extract | IC50 (µg/mL) | Assay | Reference |

| PC-3 | Prostate Cancer | Phyllanthus spp. Aqueous | >100 | Not Specified | |

| MeWo | Melanoma | Phyllanthus spp. Aqueous | 75.5 ± 7.3 | Not Specified | |

| U937 | Leukemia | P. amarus Ethanolic | 210 ± 6.78 | MTT | |

| HCT-116 | Colorectal Cancer | Saudi Sidr Honey | 61.89 ± 1.89 | MTT | |

| MCF-7 | Breast Cancer | Saudi Sidr Honey | 78.79 ± 1.37 | MTT | |

| A-549 | Lung Cancer | Saudi Sidr Honey | 94.99 ± 1.44 | MTT |

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to determine the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of a substrate, and the resulting product is measured colorimetrically or fluorometrically.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

LDH Reaction: Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction and Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: Activated caspase-3 and -7 cleave a specific substrate, releasing a fluorophore or a chromophore, which can be quantified.

Protocol:

-

Cell Lysis: After treatment with this compound, lyse the cells using a provided lysis buffer.

-

Substrate Addition: Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or a fluorogenic substrate) to the cell lysate.

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance at 405 nm for the colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for the fluorometric assay.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for assessing this compound's cytotoxicity and the key signaling pathways it modulates.

Caption: General experimental workflow for assessing this compound's cytotoxicity.

Caption: this compound's inhibitory effects on key signaling pathways.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for characterizing the cytotoxic effects of this compound. By employing a combination of cell viability, cytotoxicity, and apoptosis assays, researchers can gain a comprehensive understanding of this compound's anti-cancer potential. Furthermore, investigating its impact on signaling pathways such as NF-κB, PI3K/Akt, and MAPK will elucidate its mechanisms of action and support its development as a novel therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. This compound from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Models Studying the Neuroprotective Effects of Phyllanthin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various in vivo animal models to investigate the neuroprotective properties of phyllanthin, a lignan found in plants of the Phyllanthus genus. The following sections outline experimental designs for studying this compound in the context of ischemic stroke, spinal cord injury, Alzheimer's disease, and Parkinson's disease.

Cerebral Ischemic-Reperfusion (CIR) Injury Model

This model, commonly referred to as a stroke model, is induced by middle cerebral artery occlusion (MCAO) in rats. It is used to evaluate the potential of this compound to mitigate neuronal damage caused by a temporary blockage of blood flow to the brain followed by reperfusion.

Quantitative Data Summary

| Parameter | Details | Reference |

| Animal Model | Male Wistar rats | [1] |

| Induction Method | Middle Cerebral Artery Occlusion (MCAO) | [1] |

| This compound Dosage | 2.5, 5, and 10 mg/kg | [1] |

| Administration Route | Intraperitoneal injection | Inferred from similar neuroprotection studies |

| Treatment Schedule | Administered post-MCAO induction | [1] |

| Key Biomarkers | NF-κB, AMPK, Nrf2, Bax, Bcl-2, caspase-3, COX-2, PGE2, LOX-1, inflammatory cytokines (e.g., IL-10) | [1] |

Experimental Protocol: MCAO-Induced CIR in Rats

-

Animal Preparation:

-

Acclimatize male Wistar rats (250-300g) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Fast the rats overnight before surgery with free access to water.

-

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Maintain the rat's body temperature at 37°C using a heating pad.

-

Place the rat in a supine position and make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

-

Middle Cerebral Artery Occlusion:

-

Carefully dissect and isolate the CCA, ECA, and ICA.

-

Ligate the distal end of the ECA.

-

Temporarily clamp the CCA and ICA with microvascular clips.

-

Make a small incision in the ECA.

-

Insert a 4-0 nylon monofilament suture with a rounded tip through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After 90 minutes of occlusion, gently withdraw the filament to allow reperfusion.

-

-

This compound Administration:

-

Prepare this compound solutions at concentrations of 2.5, 5, and 10 mg/kg.

-

Administer the respective doses of this compound or vehicle control to the different groups of rats immediately after reperfusion via intraperitoneal injection.

-

-

Post-Operative Care and Assessment:

-

Suture the incision and allow the rat to recover from anesthesia.

-

Monitor the animals for any signs of distress.

-

Perform neurological deficit scoring at 24 hours post-MCAO.

-

At the end of the experimental period, euthanize the rats and collect brain tissue for biochemical and histological analysis.

-

Experimental Workflow: MCAO Model

References

Investigating the Anti-Inflammatory Potential of Phyllanthin: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllanthin, a principal lignan isolated from plants of the Phyllanthus genus, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory properties.[1][2][3] Preclinical studies have demonstrated that this compound exerts its anti-inflammatory effects by modulating key signaling pathways, such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K-Akt), thereby inhibiting the production of pro-inflammatory mediators.[1][2] These mediators include cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as other inflammatory molecules like nitric oxide (NO) and prostaglandin E2 (PGE2).